molecular formula C16H15Cl3N4O3S2 B11697884 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11697884
M. Wt: 481.8 g/mol
InChI Key: CJLLXVSXRKXZMM-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C14H16Cl3N3O2S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a sulfamoylphenyl group, and a carbamothioyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits properties that make it a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies. The presence of the sulfamoyl group suggests potential applications in targeting bacterial infections, while the trichloroethyl moiety may enhance its bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features can possess significant antibacterial properties. For example, derivatives of sulfonamide have been shown to inhibit bacterial growth effectively. This suggests that N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide could be evaluated for its efficacy against various bacterial strains.

Anticancer Potential

The compound's structure allows for the possibility of inducing apoptosis in cancer cells. Studies on related sulfonamide derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including colon and breast cancer. The incorporation of the benzamide structure may also enhance its selectivity towards cancer cells.

Synthesis and Characterization

The synthesis of this compound can be achieved through several chemical reactions involving starting materials like 4-sulfamoylphenyl isocyanate and appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Synthesis Step Reagents Conditions Expected Product
Step 14-Sulfamoylphenyl isocyanate + TrichloroethylamineRoom temperatureIntermediate A
Step 2Intermediate A + Benzoyl chlorideRefluxThis compound

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

Anticancer Studies

A study published in 2022 investigated new sulfonamide derivatives that exhibited significant anticancer activity against various cell lines. The findings suggested a correlation between structural modifications and enhanced bioactivity, indicating that similar modifications to this compound might yield promising results in anticancer efficacy .

Antimicrobial Efficacy

Research has highlighted the effectiveness of sulfonamide-based compounds against Mycobacterium tuberculosis and other pathogens. The unique structure of this compound positions it as a candidate for further investigation into its antimicrobial properties .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds with active site residues, leading to a decrease in enzyme activity. The pathways involved include the disruption of metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide
  • N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the sulfamoyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective inhibition of enzymes or proteins is required.

Biological Activity

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H19Cl3N4O3S2C_{14}H_{19}Cl_3N_4O_3S^2 and is characterized by the presence of a trichloroethyl group and a sulfonamide moiety, which are known to influence its biological properties.

1. Inhibition of Enzymatic Activity:
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes like respiration and acid-base balance .

2. Antitumor Activity:
Compounds containing benzamide and sulfonamide groups have demonstrated antitumor properties in various studies. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits carbonic anhydrase activity
Antitumor ActivityInduces apoptosis in cancer cells
CytotoxicityExhibits cytotoxic effects on certain cell lines
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

Case Studies

Case Study 1: Anticancer Potential
A study investigated the anticancer potential of a series of benzamide derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with carbonic anhydrases. The findings demonstrated that it effectively inhibited enzyme activity, leading to decreased proliferation rates in associated cell lines. This inhibition was attributed to the structural similarities with known CA inhibitors .

Properties

Molecular Formula

C16H15Cl3N4O3S2

Molecular Weight

481.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H15Cl3N4O3S2/c17-16(18,19)14(22-13(24)10-4-2-1-3-5-10)23-15(27)21-11-6-8-12(9-7-11)28(20,25)26/h1-9,14H,(H,22,24)(H2,20,25,26)(H2,21,23,27)

InChI Key

CJLLXVSXRKXZMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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